
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate is an organic compound with a complex structure that includes a carbazate group, a phenylsulfonyl group, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a benzyl halide with a phenylsulfonyl carbazate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the carbazate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted carbazates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(phenylsulfonyl)propionate
- Methyl 3-(phenylthio)propionate
- Methyl 3-(ethylthio)propionate
Uniqueness
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the carbazate and phenylsulfonyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
72050-75-0 |
|---|---|
Fórmula molecular |
C16H18N2O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
methyl N-[1-[4-(benzenesulfonyl)phenyl]ethylamino]carbamate |
InChI |
InChI=1S/C16H18N2O4S/c1-12(17-18-16(19)22-2)13-8-10-15(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-12,17H,1-2H3,(H,18,19) |
Clave InChI |
JRRXAWYBXVUXBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


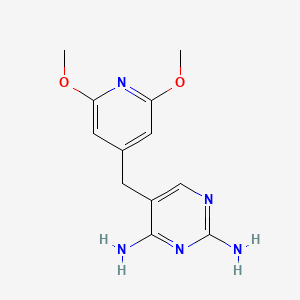
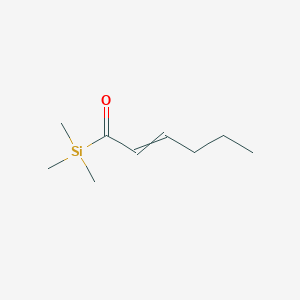
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
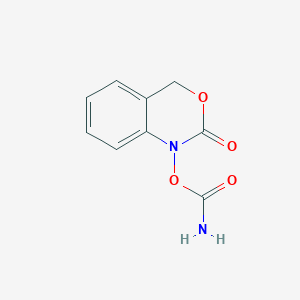
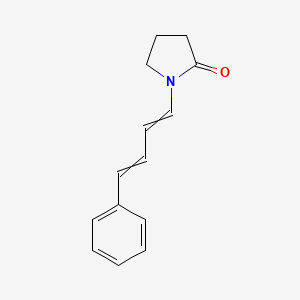
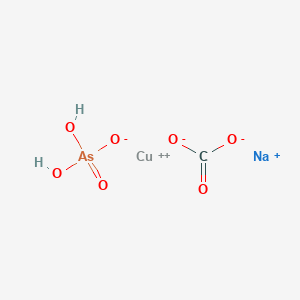
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
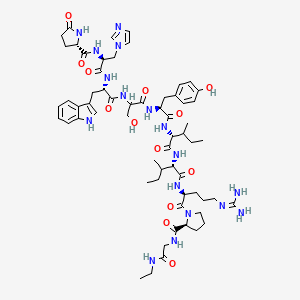
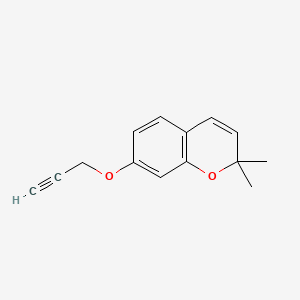
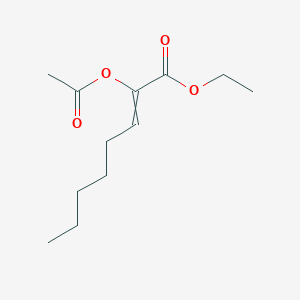
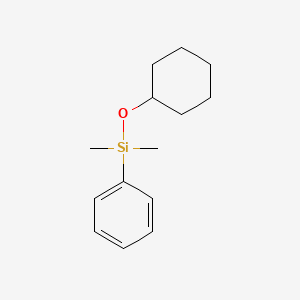
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
